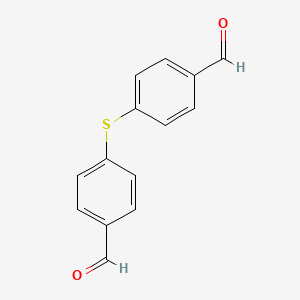

4,4'-Sulfanediyldibenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1216-03-1 |

|---|---|

Molecular Formula |

C14H10O2S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

4-(4-formylphenyl)sulfanylbenzaldehyde |

InChI |

InChI=1S/C14H10O2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H |

InChI Key |

GWTWOYXFOWVANH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Sulfanediyldibenzaldehyde and Analogues

Established Synthetic Routes to 4,4'-Sulfanediyldibenzaldehyde

Established methods for synthesizing this compound, while not extensively detailed in readily available literature for this specific molecule, can be inferred from classical organic reactions and syntheses of analogous structures. The core of these methods lies in forming the diaryl sulfide (B99878) bond or in the functionalization of a pre-formed diaryl sulfide core.

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered:

C-S Bond Disconnection: This is the most direct approach, breaking the bonds between the sulfur atom and the aromatic rings. This leads to a sulfur dianion equivalent (like Na₂S) and two moles of a 4-halobenzaldehyde (e.g., 4-chlorobenzaldehyde (B46862) or 4-fluorobenzaldehyde). This strategy is analogous to the Williamson ether synthesis. wikipedia.orgkhanacademy.orglibretexts.org Alternatively, a reaction between an aryl thiol and an aryl halide can be employed. khanacademy.org

C-C/C-H Bond Disconnection (Formyl Group Introduction): This approach starts with a pre-formed diphenyl sulfide core. The aldehyde groups can be introduced through various methods:

Oxidation: If the starting material is 4,4'-ditolyl sulfide, the methyl groups can be oxidized to aldehydes.

Sommelet Reaction: Starting from 4,4'-bis(halomethyl)phenyl sulfide, the Sommelet reaction with hexamine provides a pathway to the dialdehyde (B1249045). This reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine and water.

Grignard Reaction: A di-Grignard reagent formed from 4,4'-dihalodiphenyl sulfide could react with a formylating agent like ethyl orthoformate to yield the dialdehyde.

Key Precursors for Synthesis:

| Precursor Molecule | Corresponding Synthetic Strategy |

| 4-Chlorobenzaldehyde / 4-Fluorobenzaldehyde (B137897) | Nucleophilic Aromatic Substitution with a sulfide source. |

| 4,4'-Ditolyl sulfide | Oxidation of methyl groups. |

| 4,4'-Bis(chloromethyl)phenyl sulfide | Sommelet Reaction. |

| 4,4'-Dibromodiphenyl sulfide | Grignard Reaction followed by formylation. |

| Thiophenol and 4-Halobenzaldehyde | Thiol-Aryl Halide Coupling. |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Based on analogous syntheses of diaryl sulfides and other aldehydes, several parameters can be fine-tuned.

For C-S bond formation via nucleophilic aromatic substitution, reaction conditions can be optimized as follows:

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances the solubility of reactants and facilitates the SNAr mechanism. |

| Temperature | Elevated temperatures (e.g., 100-160 °C) | Provides the necessary activation energy for the reaction. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) or Copper salts | Can facilitate the reaction, especially with less reactive halides. |

| Base | Inorganic bases (e.g., K₂CO₃, Na₂CO₃) | To neutralize any acidic byproducts and facilitate the reaction. |

For syntheses involving the oxidation of a ditolyl precursor, the choice of oxidizing agent is critical to avoid over-oxidation to carboxylic acids.

| Oxidizing Agent | Conditions | Selectivity |

| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent | Generally selective for benzylic alcohols to aldehydes, may require activation of the methyl group first. |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Can be effective for the oxidation of electron-rich toluenes. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), CCl₄ | Initiates benzylic bromination, followed by hydrolysis (e.g., Sommelet or Kornblum oxidation) to the aldehyde. |

Novel Approaches in Dialdehyde Synthesis

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods. These novel approaches are applicable to the synthesis of dialdehydes like this compound.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce the environmental impact of chemical processes. Several green strategies are relevant to dialdehyde synthesis:

Biocatalysis and Biomass Utilization: A strategy for producing aromatic aldehydes involves the catalytic fractionation and ozonolysis of biomass, which can yield valuable products like vanillin (B372448) and syringaldehyde (B56468) from native lignin. libretexts.org Bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using extracts from plants like Aloe vera, often accelerated by microwave irradiation, representing a green alternative to traditional reducing agents. chemguide.co.ukorgsyn.org

Alternative Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic-like solvents is being explored to replace volatile and toxic organic solvents. orgsyn.org For instance, cationized dialdehyde cellulose (B213188) has been synthesized using non-toxic and biodegradable deep eutectic-like solvent mixtures.

Photocatalysis: Visible-light-mediated reactions offer a mild and green alternative to traditional methods that often require harsh conditions. Photo-organocatalytic protocols have been developed for the efficient acetalization of aldehydes, a common protecting group strategy in multi-step syntheses. epo.org

Catalytic Methodologies for Aldehyde Functionalization

Modern catalytic methods provide powerful tools for the synthesis and functionalization of aldehydes with high efficiency and selectivity.

Transition-Metal Catalysis: Palladium, rhodium, and ruthenium catalysts are widely used for aldehyde synthesis. google.com A desaturative approach to aromatic aldehydes from saturated precursors has been developed using a synergistic triple-catalysis system involving enamine, photoredox, and cobalt catalysis. youtube.com

Aryne Chemistry: An efficient method for synthesizing diverse diaryl sulfides involves the demethylative hydrothiolation of aryne intermediates. wisc.edu This approach allows for the construction of the diaryl sulfide core, which can then be further functionalized. Arynes, generated from 2-(trimethylsilyl)aryl triflates, can also react with thiosulfonates in a metal-free process to produce diaryl sulfones, which are structurally related to the target sulfide. libretexts.org

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy. The synthesis of (hetero)aryl sulfides via C-H bond functionalization has become an area of intense research, utilizing various sulfur-containing compounds as coupling partners. masterorganicchemistry.com

Synthesis of Related Sulfanediyl-Bridged Aromatic Systems

The synthesis of related sulfanediyl-bridged aromatic systems provides valuable insights into the formation of the core structure of this compound.

A variety of methods exist for the construction of the C-S-C linkage in diaryl sulfides:

Coupling of Aryl Halides with Thiols/Sulfur Sources: This is a traditional and widely used method. khanacademy.org Modern variations employ palladium or copper catalysts to facilitate the coupling, often with high functional group tolerance. orgsyn.org For example, a Pd@COF-TB nanocatalyst has been used for the one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and Na₂S₂O₃. google.com

Reaction with Sulfenyl Chlorides: In a one-pot procedure, thiols can be converted to sulfenyl chlorides and then reacted with arylzinc reagents to form diaryl sulfides under mild conditions. wikipedia.org

From Arylhydrazines: Unsymmetrical diaryl sulfides can be synthesized from arylhydrazines and aryl thiols at room temperature in water, using TBHP and KI. khanacademy.org

From Aryl Boronic Acids: Diaryl sulfides can be formed from the reaction of aryl boronic acids with arylsulfonyl chlorides, catalyzed by CuI. khanacademy.org

The synthesis of the corresponding sulfone, 4,4'-dichlorodiphenyl sulfone, is also well-documented, often involving the reaction of chlorobenzene (B131634) with chlorosulfonic acid or sulfur trioxide. While a sulfone is more oxidized than a sulfide, the initial coupling strategies can be similar.

Strategies for Introducing Sulfide Linkages

The creation of the C-S-C bond that defines diaryl sulfides is a cornerstone of organosulfur chemistry. Various methods have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings. numberanalytics.com These strategies offer chemists a versatile toolkit to forge the sulfide linkage integral to this compound.

Common approaches include the reaction of an aryl halide with a sulfur nucleophile, such as a thiolate anion. libretexts.org This method is a direct application of SNAr (Nucleophilic Aromatic Substitution) principles, particularly effective when the aromatic ring is activated by electron-withdrawing groups. Another powerful technique is the transition-metal-catalyzed cross-coupling of aryl halides or pseudohalides with thiols or other sulfur sources. nih.gov Palladium, copper, and nickel complexes are frequently employed to facilitate this transformation, which offers high selectivity and functional group tolerance. nih.gov

Furthermore, sulfides can be synthesized via the reduction of corresponding sulfoxides or sulfones, which may be formed through oxidative processes. numberanalytics.com A notable method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of a base, which proceeds in high yield to form a related benzimidazole-substituted benzaldehyde (B42025) sulfide, illustrating a nucleophilic substitution pathway. mdpi.com Decarbonylative pathways using thioesters have also emerged as a novel strategy for sulfide synthesis. nih.gov

The following table summarizes key strategies for sulfide bond formation relevant to the synthesis of diaryl sulfides.

| Reaction Type | Reactants | Typical Conditions | Description |

| Nucleophilic Aromatic Substitution | Aryl Halide + Thiolate (or Na₂S) | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, NaH) | A sulfur nucleophile displaces a leaving group on an aromatic ring, often activated by electron-withdrawing groups. |

| Metal-Catalyzed Cross-Coupling | Aryl Halide/Triflate + Thiol | Pd, Cu, or Ni catalyst, Ligand, Base, Solvent (e.g., Toluene, Dioxane) | A versatile method for forming C-S bonds with high efficiency and broad substrate scope. nih.gov |

| Reduction of Sulfoxides/Sulfones | Diaryl Sulfoxide (B87167)/Sulfone | Reducing agent (e.g., PCl₃, H₂/Catalyst) | A two-step approach where a sulfoxide or sulfone is first synthesized and then reduced to the sulfide. numberanalytics.com |

| Thioetherification from Carboxylic Acids | Carboxylic Acid + Thioester | Palladium catalyst, Acyl capture conditions | A modern, redox-neutral method involving thioester C-S activation. nih.gov |

Modular Synthesis of Symmetrical and Asymmetrical Dialdehydes

The concept of modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks, a strategy well-suited for preparing both symmetrical and asymmetrical dialdehydes. acs.org This approach provides flexibility and efficiency, enabling the generation of a diverse range of structures from a common set of precursors.

Symmetrical Dialdehydes: The synthesis of a symmetrical molecule like this compound is often achieved by coupling two identical aldehyde-containing precursors. A straightforward approach involves the reaction of two equivalents of a 4-halobenzaldehyde (e.g., 4-chlorobenzaldehyde or 4-fluorobenzaldehyde) with a sulfide source like sodium sulfide (Na₂S). This one-pot reaction builds the core structure efficiently.

An alternative modular route involves the synthesis of 4,4'-diaminodiphenyl sulfide followed by a Sandmeyer-type reaction or similar transformation to introduce the aldehyde functionalities. While more steps are involved, this pathway offers opportunities for diversification at later stages.

Asymmetrical Dialdehydes: The synthesis of asymmetrical diaryl sulfide dialdehydes requires a more controlled, stepwise approach to differentiate the two aromatic rings. A typical modular strategy would involve:

Initial Unsymmetrical Coupling: An aryl thiol bearing an aldehyde group (or a protected precursor) is coupled with a different aryl halide that also contains a distinct functional group destined to become the second aldehyde.

Deprotection/Transformation: The functional group on the second ring is then converted into an aldehyde.

For example, 4-mercaptobenzaldehyde (B142403) could be coupled with 4-bromobenzyl alcohol under basic conditions. The resulting intermediate, containing one aldehyde and one alcohol group, would then undergo oxidation of the alcohol to furnish the asymmetrical dialdehyde. The synthesis of unsymmetrical disulfides often employs activating agents to facilitate the reaction between two different thiols, a principle that can be adapted for sulfide synthesis. organic-chemistry.org

The table below outlines modular synthetic schemes for both symmetrical and asymmetrical diaryl sulfide dialdehydes.

| Target Type | Module A | Module B | Key Transformation | Product |

| Symmetrical | 4-Halobenzaldehyde | Sodium Sulfide (Na₂S) | Nucleophilic Aromatic Substitution | This compound |

| Symmetrical | 4-Mercaptobenzaldehyde | 4-Halobenzaldehyde | Base-mediated or Metal-catalyzed Coupling | This compound |

| Asymmetrical | 4-Mercaptobenzaldehyde | 4-Bromobenzyl alcohol | Nucleophilic Substitution & Oxidation | 4-((4-formylphenyl)thio)benzaldehyde |

| Asymmetrical | 4-Iodobenzaldehyde | 4-Mercaptobenzyl alcohol | Metal-catalyzed Cross-Coupling & Oxidation | 4-((4-formylphenyl)thio)benzaldehyde |

Reactivity and Derivatization Chemistry of 4,4 Sulfanediyldibenzaldehyde

Aldehyde Functional Group Reactivity in Covalent Bond Formation

The two aldehyde groups in 4,4'-Sulfanediyldibenzaldehyde are primary sites for a variety of chemical transformations, enabling the construction of larger, more complex molecular architectures.

Condensation Reactions for Imine Linkage Formation

The reaction of an aldehyde with a primary amine to form an imine (also known as a Schiff base) is a classic and versatile condensation reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. nih.gov The formation of imines from aldehydes and primary amines is a reversible process, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. masterorganicchemistry.comnih.gov

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

General Reaction for Imine Formation:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

R-CHO: Aldehyde (e.g., this compound)

R'-NH₂: Primary Amine

R-CH=N-R': Imine (Schiff Base)

The reactivity of the aldehyde can be influenced by the electronic nature of its substituents. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. libretexts.org

The bifunctional nature of this compound, possessing two aldehyde groups, makes it an excellent building block for the synthesis of macrocycles through Schiff base condensation. By reacting it with difunctional primary amines, large ring structures can be formed. rsc.orgresearchgate.net This [2+2] or [3+3] cyclocondensation approach has been employed to create a variety of macrocyclic ligands capable of coordinating with metal ions. rsc.orgresearchgate.net The formation of these macrocycles is often template-driven, where a metal ion directs the orientation of the reactants to favor the formation of the cyclic product. rsc.org

For example, the condensation of a dialdehyde (B1249045) with a diamine can lead to the formation of a tetradentate N4 macrocyclic ligand. rsc.orgresearchgate.net These macrocycles can then be metalated to form mononuclear complexes with various geometries, such as square planar or octahedral, depending on the metal ion and other coordinating ligands. rsc.org

The reversible nature of imine bond formation places it squarely within the realm of dynamic covalent chemistry (DCC). researchgate.netrsc.orgnih.gov DCC utilizes reversible reactions to create libraries of compounds that are in equilibrium. nih.gov The composition of this dynamic library can be influenced by various stimuli, such as changes in temperature, pH, or the presence of a template. nih.gov This allows for the self-correction and formation of the most thermodynamically stable product. nih.gov

In the context of this compound, its use in DCC allows for the programmed assembly of complex structures. rsc.org The reversibility of the imine linkage can be exploited to generate intricate architectures like catenanes and molecular knots, which can be "locked" into their final form by altering the reaction conditions to halt the reversible process. rsc.orgnih.gov Sulfur-containing moieties, such as disulfides and thioesters, are also prominent in DCC, highlighting the broader utility of sulfur in this field. researchgate.net

Electrophilic and Nucleophilic Additions to Aldehyde Groups

The carbonyl group of an aldehyde is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity governs its reactivity towards a range of nucleophiles and electrophiles.

Nucleophilic Addition: Nucleophiles readily attack the electrophilic carbonyl carbon of the aldehyde. libretexts.orgorganicreactions.org This is a fundamental reaction of aldehydes and can lead to a variety of products. For instance, the addition of water to an aldehyde forms a hydrate, an adduct where a hydroxyl group and a hydrogen atom have been added across the C=O double bond. libretexts.org This reaction is typically reversible. Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide ions, can also add to the carbonyl group, leading to the formation of new carbon-carbon bonds. organicreactions.org

Electrophilic Addition: Electrophiles, such as protons from an acid, will attack the lone pair of electrons on the carbonyl oxygen. libretexts.orglibretexts.org This protonation makes the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles. masterorganicchemistry.com

The table below summarizes some common addition reactions involving aldehydes.

| Reactant | Product Type |

| Water (H₂O) | Hydrate |

| Alcohol (R'OH) | Hemiacetal/Acetal |

| Primary Amine (R'NH₂) | Imine (via hemiaminal) |

| Grignard Reagent (R'MgX) | Secondary Alcohol |

| Cyanide (HCN) | Cyanohydrin |

Cross-Coupling Reactions Involving Aldehyde Derivatives

While aldehydes themselves are not direct partners in typical cross-coupling reactions, they can be readily converted into derivatives that are suitable for such transformations. Cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, often require an organometallic nucleophile and an organic halide electrophile, typically catalyzed by a transition metal like palladium. wikipedia.orgnih.gov

For example, the aldehyde functional groups of this compound can be transformed into halides or triflates. These derivatives can then participate in well-established cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Stille couplings. wikipedia.orgyoutube.com This synthetic strategy allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the positions of the original aldehyde functions, significantly expanding the molecular complexity that can be achieved from this starting material. The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

Influence of the Sulfanediyl Moiety on Molecular Reactivity

The sulfanediyl (-S-) linkage in this compound is not merely a passive linker. It can influence the electronic properties of the entire molecule and, consequently, its reactivity. dalalinstitute.comdalalinstitute.com

The presence of the thioether bridge can also impact the conformational flexibility of the molecule. The C-S-C bond angle and the rotational barriers around the C-S bonds will dictate the relative orientations of the two benzaldehyde (B42025) units. This can be a crucial factor in reactions where the spatial relationship between the two aldehyde groups is important, such as in the formation of macrocycles or polymers.

Electronic Effects of the Sulfur Atom on Aromatic Rings

The sulfur atom in this compound plays a crucial, dual role in modulating the electronic environment of the aromatic rings. This duality arises from the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect: The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic rings. This donation of electron density through resonance (or π-conjugation) counteracts the inductive withdrawal.

Stereochemical Implications of the Sulfide (B99878) Bridge

Based on gas-phase electron diffraction studies of the parent compound, diphenyl sulfide, the molecule adopts a non-planar conformation. researchgate.net The C-S-C bond angle is approximately 103.4°, which is a notable deviation from the idealized 109.5° of a perfect tetrahedral geometry or the ~110° angle in ethers. researchgate.netwikipedia.org This angular nature, combined with rotation around the C-S bonds, results in a "propeller-like" conformation. The phenyl rings are twisted out of the C-S-C plane, with torsion angles (τ(CSCC)) reported to be around -49.6°. researchgate.net This non-planar structure prevents full π-conjugation across the entire molecule at any given moment but allows for significant conformational freedom.

| Parameter | Value | Reference |

| C-S Bond Length (ra) | 1.774(2) Å | researchgate.net |

| C-S-C Bond Angle (∠CSC) | 103.4(11)° | researchgate.net |

| C-S Torsion Angle (τ(CSCC)) | -49.6(1.4)° | researchgate.net |

| Table 1: Representative geometric parameters for the diaryl sulfide core, based on data for diphenyl sulfide. |

Tailored Derivatization for Enhanced Functionality

The presence of two aldehyde groups and a modifiable sulfide bridge makes this compound an excellent platform for tailored derivatization. Reactions can be targeted to the aldehydes, the sulfide, or the aromatic rings to generate a wide array of functional molecules.

The aldehyde groups are particularly versatile handles for building larger, more complex structures. They readily undergo nucleophilic addition and condensation reactions, which are fundamental to their utility in synthesis. nsf.govwikipedia.org A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) in the presence of a basic catalyst. sigmaaldrich.comorganicreactions.orgwikipedia.org This reaction, applied to a bifunctional aldehyde like this compound, can be used to synthesize cross-linked polymers or symmetrical stilbene (B7821643) derivatives. nih.gov Other important reactions of the aldehyde groups include:

Schiff Base Formation: Condensation with primary amines to form di-imines, which are valuable ligands for metal complexes and precursors to polymers. stenutz.eunih.gov

Reduction: Conversion of the aldehyde groups to primary alcohols using reducing agents like sodium borohydride.

Oxidation: Oxidation to the corresponding dicarboxylic acid using appropriate oxidizing agents. nsf.gov

Furthermore, the sulfide bridge itself is a point of chemical reactivity. It can be selectively oxidized to introduce new functional groups. Oxidation with a mild oxidant like hydrogen peroxide can convert the sulfide to a sulfoxide (B87167), and further oxidation yields the sulfone. wikipedia.org Each oxidation state imparts distinct electronic and steric properties to the molecule, altering its polarity, geometry, and potential for hydrogen bonding.

Post-Synthetic Modification Strategies on Derived Architectures

Post-synthetic modification (PSM) is a powerful strategy for functionalizing pre-formed macromolecular structures, such as polymers or metal-organic frameworks. researchgate.netmdpi.com Given its bifunctional nature, this compound is an ideal monomer for creating such architectures. For instance, it can be polymerized through condensation reactions of its aldehyde groups to form poly(azomethine)s or other polymers containing the diaryl sulfide moiety in the backbone. researchgate.net

Once the polymer is formed, the sulfide linkage within the repeating units can be chemically modified. A particularly effective PSM strategy is the oxidation of the sulfide to a sulfoxide or sulfone. nsf.govnih.gov This transformation can dramatically alter the properties of the bulk material. For example, studies on sulfide-containing polyesters have shown that oxidation to the sulfoxide can weaken the mechanical integrity of the polymer backbone, while further oxidation to the sulfone can restore or even enhance it. nsf.gov This ability to tune material properties after synthesis is highly desirable for creating responsive or "smart" materials. The oxidation can be controlled using different reagents; for example, tert-butyl hydroperoxide can selectively produce polysulfoxides, whereas hydrogen peroxide can yield full conversion to polysulfones. nih.gov

Incorporation of Additional Functional Groups

Introducing additional functional groups onto the aromatic rings of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved through various synthetic strategies, primarily by using functionalized precursors during the synthesis of the diaryl sulfide core.

A common method for forming the diaryl sulfide bond is through the metal-catalyzed cross-coupling of an aryl halide with a thiol or a sulfur source like sodium thiosulfate. brainly.comorganic-chemistry.org By choosing appropriately substituted starting materials, a wide variety of functional groups can be incorporated into the final structure. For example, one could synthesize a derivative of this compound containing methoxy (B1213986) or nitro groups by starting with the corresponding substituted thiophenol or aryl iodide. wikipedia.org This pre-functionalization approach avoids potential complications with direct functionalization on the final dialdehyde, where the aldehyde groups would influence the regioselectivity of reactions like electrophilic aromatic substitution.

This strategy provides access to a library of tailored monomers for creating advanced polymers and materials with precisely engineered properties, such as altered solubility, thermal stability, or optical characteristics. nist.gov

Advanced Materials Applications of 4,4 Sulfanediyldibenzaldehyde

Covalent Organic Frameworks (COFs) from 4,4'-Sulfanediyldibenzaldehyde

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. The use of this compound as a linker in the synthesis of COFs allows for the creation of materials with tailored properties, such as high surface area, tunable porosity, and excellent chemical stability. These characteristics make them promising candidates for applications in gas storage and separation, catalysis, and sensing.

Design Principles for Porous COF Architectures

The design of COFs is a bottom-up approach that allows for atomic-level control over the final structure. unhas.ac.id This is achieved through the careful selection of molecular building blocks and the reversible formation of covalent bonds, which enables the "error-checking" and self-healing processes necessary for the formation of crystalline materials. berkeley.edu The ability to pre-design and functionalize COFs at the molecular level is a key advantage of this class of materials. unhas.ac.id

Reticular Chemistry for Network Topology Control

Reticular chemistry, the principle of linking molecular building blocks into predetermined network structures, is fundamental to the design of COFs. berkeley.edu This approach allows for the precise control of the network's topology, which in turn dictates the material's properties, such as pore size and shape. berkeley.eduresearchgate.net By choosing building blocks with specific geometries and symmetries, it is possible to direct the formation of COFs with desired network structures, such as 2D layered or 3D frameworks. researchgate.netmdpi.com The predictability of reticular chemistry enables the systematic design of COFs with tailored functionalities for specific applications. nih.gov

Synthesis of this compound-Based COFs

The synthesis of COFs from this compound typically involves the condensation reaction with a complementary multitopic amine. The reversibility of the imine bond formation is key to obtaining a crystalline product. Several synthetic methods have been developed to promote the formation of highly ordered COF structures.

Solvothermal and Mechanochemical Approaches

Solvothermal synthesis is a widely used method for producing high-quality COFs. researchgate.net This technique involves heating the reactants in a sealed vessel containing a high-boiling point solvent. The elevated temperature and pressure facilitate the reversible bond formation and crystallization process. researchgate.net However, solvothermal methods can be time-consuming and often require harsh conditions. rsc.org

Mechanochemical synthesis , on the other hand, offers a more environmentally friendly and rapid alternative. researchgate.net This method involves the grinding of solid reactants, sometimes with a small amount of liquid additive, to initiate the chemical reaction. Mechanochemical synthesis can produce COFs with high crystallinity and surface area in a fraction of the time required for solvothermal methods. rsc.org This approach is also advantageous for its scalability and reduced solvent waste. rsc.org

| Synthesis Method | Key Features |

| Solvothermal | Employs high temperatures and pressures in a solvent. researchgate.net |

| Facilitates crystalline growth through reversible reactions. researchgate.net | |

| Can be time-consuming and require harsh conditions. rsc.org | |

| Mechanochemical | Involves grinding solid reactants. researchgate.net |

| Often faster and more environmentally friendly than solvothermal methods. rsc.org | |

| Can be performed with minimal or no solvent. |

Templated Synthesis of COF Nanostructures

To control the morphology and create hierarchical porosity in COFs, templated synthesis has emerged as a powerful strategy. researchgate.net This approach utilizes a sacrificial template, such as nanoparticles or nanorods, to direct the growth of the COF into specific shapes. For example, ZnO nanorods have been used as templates to synthesize hollow, tubular COF nanostructures. nih.gov After the COF is formed around the template, the template is selectively removed, leaving behind a hollow or porous nanostructure. researchgate.netnih.gov This method allows for the creation of COFs with well-defined nano-architectures, which can be beneficial for applications requiring specific material morphologies. Another approach involves using inexpensive and recyclable materials like sodium chloride (table salt) as a template to synthesize few-layered COF nanosheets. rsc.org

| Template Material | Resulting COF Nanostructure | Reference |

| Zinc Oxide (ZnO) Nanorods | Hollow, tubular COF nanostructures | nih.gov |

| Sodium Chloride (NaCl) | Few-layered COF nanosheets | rsc.org |

Advanced Functionalizations of this compound-Derived COFs

The functional versatility of Covalent Organic Frameworks (COFs) derived from this compound can be significantly expanded through post-synthetic modification (PSM). scispace.com This strategy allows for the introduction of new chemical functionalities into a pre-existing COF structure, thereby tailoring its properties without altering the fundamental framework. rsc.org PSM is particularly valuable when direct synthesis with functionalized monomers is challenging due to incompatibility with reaction conditions or potential interference with the crystallization process. rsc.org

Two primary PSM techniques are applicable to COFs synthesized using this compound:

Covalent Post-Synthetic Modification: This involves forming new covalent bonds with the existing framework. The aldehyde groups of the this compound units are reactive sites for such modifications. For instance, they can undergo condensation reactions to form imines or be reduced to hydroxyl groups, which can then be used in further chemical transformations. Similarly, the thioether linkage offers a site for oxidation to sulfoxide (B87167) or sulfone groups, which alters the electronic properties and polarity of the pore environment. A notable example of covalent PSM on a different COF involved the reduction of nitro groups to amines, which were then acylated to amides, demonstrating how pore environments can be chemically tuned. scispace.com Another advanced covalent PSM technique is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the quantitative decoration of a COF lattice under mild, catalyst-free conditions. nih.gov

Post-Synthetic Metal Functionalization: This method involves the coordination of metal ions or complexes to specific sites within the COF. rsc.org For COFs derived from this compound, metal centers can be coordinated to the sulfur atom of the thioether bridge. Furthermore, if the aldehyde groups are modified to form more effective ligands, such as imines or bipyridine moieties, these can serve as robust docking sites for a wide range of metal ions. scispace.comsci-hub.se This process can imbue the COF with catalytic activity, enhance its sensing capabilities, or modify its electronic properties. scispace.com The methods for this functionalization can be broadly classified into coordination with linker functional groups, coordination with the framework's linkages, or through post-synthetic demetallation and metal exchange. scispace.com

These modification strategies transform a single COF platform into a diverse library of materials with tailored properties for specific applications. nih.gov

Theoretical Frameworks for COF Performance Prediction

High-throughput computational screening (HTCS) has become an indispensable tool for predicting the performance of COFs and accelerating the discovery of new materials for specific applications, such as gas separation and storage. aip.org These theoretical frameworks use molecular simulations to assess the potential of thousands of synthesized or hypothetical COF structures, circumventing the time and resource-intensive process of experimental synthesis and testing. nih.govresearchgate.net

The primary simulation techniques employed are:

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is used to model gas adsorption within the porous structure of COFs. nih.gov By simulating the interactions between gas molecules (e.g., CO₂, H₂, N₂) and the COF framework, GCMC can accurately predict key performance metrics such as gas uptake capacity, adsorption selectivity, and working capacity under various process conditions like pressure swing adsorption (PSA) and vacuum swing adsorption (VSA). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to calculate the diffusivity of gas molecules through the COF pores. aip.org This information is crucial for predicting the performance of COF-based membranes, yielding data on gas permeability and diffusion selectivity. nih.gov

Density Functional Theory (DFT) Calculations: DFT is employed to understand the underlying electronic interactions that govern performance. For example, DFT calculations can reveal the strength of hydrogen bonding between a gas molecule like CO₂ and specific functional groups within the COF linker, providing insight into the factors that determine CO₂ selectivity. researchgate.net

These computational approaches establish critical structure-property relationships. For instance, in CO₂/H₂ separation, screening has shown that COFs with narrow pores and low porosity are typically top-performing adsorbents, while those with large pores and high porosity are better suited for membrane-based separations. nih.gov By identifying the most promising candidates and the structural features that lead to superior performance, these theoretical frameworks provide essential guidance for the targeted synthesis of new, high-performing COFs. researchgate.net

| Application | Optimal Pore Size (Largest Cavity Diameter) | Optimal Porosity (Φ) | Governing Mechanism | Predicted Outcome |

|---|---|---|---|---|

| Adsorbent for CO₂ from H₂ | < 15 Å | < 0.75 | Adsorption Selectivity | High CO₂ Working Capacity |

| Membrane for H₂ from CO₂ | > 20 Å | > 0.85 | Diffusion Selectivity | High H₂ Permeability |

Applications of COFs in Catalysis and Separation Technologies

The inherent porosity, high surface area, and functional tunability of COFs, including those derived from this compound, make them highly effective materials for catalysis and separation. rsc.org

Catalysis: COFs serve as robust platforms for heterogeneous catalysis. taylorfrancis.com The functional groups within the COF, such as the aldehyde and thioether moieties from this compound, can act as catalytic sites themselves or be modified to anchor more active catalytic species like metal nanoparticles or organocatalysts. researchgate.net

Base-Catalyzed Reactions: By incorporating basic functional groups (e.g., amines) through direct synthesis or post-synthetic modification, COFs can effectively catalyze reactions like the Knoevenagel condensation. Three-dimensional base-functionalized COFs have demonstrated high conversion rates (up to 98%), significant size selectivity based on their pore dimensions, and excellent recyclability. nih.gov

Metal-Catalyzed Reactions: COFs post-synthetically modified with metal complexes, such as metallosalen units, can catalyze a range of reactions. researchgate.net These include oxidation, reduction, and carbon-carbon coupling reactions, often with higher efficiency and stability than traditional homogeneous catalysts. researchgate.net

Separation Technologies: COFs are exceptional candidates for gas separation and purification due to their well-defined, permanent porosity and customizable pore environments. mdpi.com

Gas Separation: As identified through extensive computational screening, COF-based membranes and adsorbents show immense potential for separations like CO₂/H₂ (pre-combustion carbon capture) and CO₂/N₂ (flue gas separation). nih.govacs.org Many COF membranes are predicted to surpass the performance of traditional polymeric materials, exhibiting higher gas permeabilities. nih.gov The ability to tune pore size and introduce functional groups that have a high affinity for specific gases (e.g., CO₂) is key to their high selectivity. researchgate.net

Pollutant Adsorption: The tailored pore environment of COFs can be designed for the selective capture of environmental pollutants. For instance, functionalization of a COF with thiol groups created a material with a remarkable adsorption capacity for mercury(II) ions from water. researchgate.net

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org this compound is a bifunctional molecule whose thioether and aldehyde groups make it a candidate for designing functional MOFs. The angular geometry imposed by the sulfur bridge, combined with the reactive aldehyde functionalities, allows for the construction of diverse and potentially catalytic framework structures. researchgate.net

Ligand Design and Coordination Chemistry in MOF Assembly

The assembly of a MOF is a process of molecular self-assembly governed by the principles of coordination chemistry. springerprofessional.de The final structure and properties of the MOF are determined by the interplay between the metal center's coordination geometry and the organic ligand's connectivity and functionality. nih.gov

When using a ligand like this compound, several factors are critical:

Functionality: The ligand contains two key functional groups: the soft thioether sulfur atom and the harder oxygen atoms of the two aldehyde groups. According to the Hard and Soft Acids and Bases (HSAB) principle, the thioether group will preferentially coordinate to softer metal ions, while the aldehyde oxygens would favor harder metal centers. figshare.com

Reactivity: The aldehyde groups are not as strong of a coordinating group as carboxylates or azoles, which are more commonly used in MOF synthesis. However, they can be transformed in situ or post-synthetically into more robust coordinating moieties like imines or hydrazones, expanding the structural possibilities. researchgate.net Alternatively, the aldehyde can remain as a free, accessible functional group within the MOF pores, available for subsequent reactions or catalysis. researchgate.net

Geometry: The C-S-C bond angle of the thioether linkage directs the two aldehyde groups at a specific angle relative to each other, influencing the resulting topology of the MOF. This inherent geometry is a key element in the "reticular synthesis" approach to designing MOFs with predictable structures.

Direct coordination to the aldehyde group's oxygen atom in MOF synthesis is less common but possible, typically with hard Lewis acidic metal centers. However, the presence of the softer thioether group in this compound introduces a competing coordination site. The selection of the metal center is therefore crucial and can be guided by the HSAB principle. figshare.com

A study on a similar bifunctional ligand containing both thioether and carboxylate groups demonstrated this principle effectively. The softer Cu(I) ion was chelated by the thioether group, the borderline Cd(II) ion showed single-fold coordination to the sulfur, and the hard Zn(II) ion did not bond with the thioether at all, coordinating exclusively to the harder carboxylate groups. figshare.com This suggests that for this compound, soft metals like Cu(I), Ag(I), or Pd(II) would likely coordinate to the sulfur atom.

To achieve robust coordination involving the aldehyde ends of the molecule, a common strategy is to select metal centers that are known to form stable complexes with oxygen-donor ligands, or to modify the aldehyde into a stronger binding group post-synthesis. researchgate.netrsc.org Lanthanide ions, for example, are hard metal ions known to coordinate with oxygen-containing ligands. mdpi.com Furthermore, actinide ions like Th⁴⁺ and U⁴⁺ have been shown to form MOFs with high coordination numbers (up to 12) with carboxylate ligands, indicating their strong affinity for oxygen donors. hzdr.denih.gov

| Metal Ion | HSAB Classification | Observed Coordination with Thioether | Rationale |

|---|---|---|---|

| Cu(I) | Soft Acid | Strong (Chelation) | Favorable soft-soft interaction. |

| Cd(II) | Borderline Acid | Moderate (Single Coordination) | Intermediate interaction strength. |

| Zn(II) | Hard Acid | Non-bonding | Unfavorable hard-soft interaction. |

Controlling the final structure and dimensionality (e.g., 1D, 2D, or 3D) of a MOF is a central goal of ligand and framework design. nih.gov Several strategies can be employed to modulate the architecture of MOFs built with this compound:

Mixed-Ligand Strategy: Combining this compound with other organic linkers of different lengths, geometries, or functionalities is a powerful method to construct complex, multi-functional frameworks. For example, using a rigid dicarboxylate linker in conjunction with a flexible pillaring ligand can create 3D frameworks from 2D layers. mdpi.com A mixed-ligand zirconium MOF was successfully synthesized using two different carboxylate linkers, demonstrating that this one-pot approach can modify framework defects and properties. doi.org

Control of Metal Coordination Environment: The choice of metal center and its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) profoundly impacts the resulting structure. For instance, dinuclear paddle-wheel secondary building units (SBUs), often formed with Cu(II) or Zn(II), can act as planar nodes to form 2D layers, which can then be pillared into 3D structures. mdpi.com In contrast, single metal ions with tetrahedral geometry can lead to diamondoid-like 3D networks. mdpi.com

Use of Modulators: The addition of monofunctional molecules (modulators), such as acetic acid, during synthesis can compete for coordination sites on the metal cluster. This can influence the kinetics of crystal growth, control the size and morphology of the crystals, and introduce "missing linker" defects, which can increase porosity and create catalytically active open metal sites. researchgate.net

Solvent and Template Effects: Guest molecules and solvents can act as templates around which the framework assembles, influencing the final structure and sometimes leading to interpenetrated frameworks where multiple identical networks are intertwined. mdpi.comrsc.org

By carefully manipulating these factors, chemists can guide the self-assembly process toward MOFs with desired dimensionality, pore sizes, and functionalities. rsc.org

In Situ MOF Formation and Crystallization Processes

The in situ formation of metal-organic frameworks (MOFs) is a complex process that involves the self-assembly of metal ions or clusters with organic linkers. The crystallization of these frameworks is influenced by a multitude of factors including the solvent, temperature, and the concentration of reactants. While specific studies detailing the in situ formation and crystallization of MOFs using this compound as the primary organic linker are not extensively documented in publicly available research, the general principles of MOF synthesis provide a framework for understanding how this molecule could be employed.

The aldehyde functional groups of this compound can participate in coordination with metal centers, although they are more commonly used as reactive sites for post-synthetic modification or for the formation of imine-based linkers through reaction with amines. The flexibility of the thioether bridge in this compound could influence the resulting MOF topology, potentially leading to frameworks with unique pore structures and dynamic properties. The crystallization process would likely follow non-classical pathways, involving the formation of intermediate species and aggregation-based growth mechanisms, which are common in MOF synthesis. The choice of solvent would be critical, as it can affect the solubility of the linker and the metal salt, as well as modulate the coordination environment of the metal ions, thereby directing the final crystal structure.

Exploration of MOF Applications in Sensing and Molecular Recognition

Metal-organic frameworks have garnered significant attention for their potential applications in chemical sensing and molecular recognition due to their high porosity, large surface areas, and tunable functionalities. MOFs derived from aldehyde-containing linkers are particularly interesting for sensing applications. While direct applications of MOFs synthesized from this compound in sensing are not widely reported, the principles of MOF-based sensing suggest potential avenues for exploration.

The aldehyde groups within the pores of a hypothetical MOF constructed with this compound could serve as active sites for the selective binding of analytes. For instance, these groups could interact with specific molecules through hydrogen bonding or other weak interactions, leading to a detectable change in the MOF's properties, such as its luminescence or electrical conductivity.

Furthermore, the aldehyde functionalities can be chemically modified to introduce specific recognition sites. For example, they can be converted to imines by reaction with amines, creating a new set of interaction sites within the MOF pores. This post-synthetic modification approach allows for the tailoring of the MOF's selectivity towards different target molecules. The inherent porosity of the MOF would facilitate the diffusion of analytes to these recognition sites, enabling sensitive detection. The thioether linkage in this compound might also play a role, potentially interacting with metal ions or other sulfur-philic species, adding another dimension to the MOF's sensing capabilities.

Polymer Chemistry and Supramolecular Assemblies Derived from this compound

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers and supramolecular structures. Its two aldehyde groups can readily participate in condensation reactions with a variety of comonomers, leading to the formation of linear, branched, or cross-linked polymeric networks.

Integration into Two-Dimensional and Three-Dimensional Polymeric Networks

The integration of this compound into polymeric networks allows for the creation of materials with tailored properties. The flexible thioether linkage can impart processability and specific thermal and mechanical characteristics to the resulting polymers.

Condensation polymerization is a primary method for incorporating this compound into polymers. elsevierpure.comnih.govnih.gov This typically involves the reaction of the aldehyde groups with nucleophilic comonomers, such as diamines or diols, with the elimination of a small molecule like water. For example, reaction with diamines leads to the formation of polyimines (also known as Schiff base polymers), which contain repeating azomethine (-C=N-) linkages. usindh.edu.pkresearchgate.net These polymers are known for their thermal stability and can exhibit interesting electronic properties.

The general characteristics of condensation polymerization include slower reaction rates compared to addition polymerization and the formation of polymers with a distribution of molecular weights. elsevierpure.com The properties of the resulting polymer, such as its crystallinity and tensile strength, are influenced by intermolecular forces, including hydrogen bonding, which can be significant in polyimines. elsevierpure.com

| Polymer Type | Comonomer Type | Key Linkage |

| Polyimine | Diamine | Azomethine (-C=N-) |

| Polyacetal | Diol | Acetal (-O-CH-O-) |

This table illustrates potential polymer types formed from this compound via condensation polymerization.

The architecture of polymers derived from this compound can be controlled by the choice of comonomers and reaction conditions. The use of bifunctional comonomers, such as diamines or diols, will lead to the formation of linear polymer chains. However, if comonomers with more than two reactive groups (e.g., triamines) are used, branched or even cross-linked three-dimensional networks can be formed. These networks can result in thermosetting resins with high dimensional stability.

The stoichiometry of the reactants and the reaction time and temperature are critical parameters for controlling the degree of polymerization and the extent of branching. By carefully managing these factors, it is possible to tailor the polymer's molecular weight, solubility, and mechanical properties for specific applications.

Supramolecular Interactions and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic rings and polarizable sulfur atom, makes it a candidate for building supramolecular assemblies and participating in host-guest chemistry. rsc.orgsci-hub.se

The aldehyde groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions. These interactions can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. While specific host-guest systems based solely on this compound are not extensively detailed, the principles of supramolecular chemistry suggest its potential to form inclusion complexes with suitable guest molecules. The thioether linkage can also contribute to binding, particularly with soft metal ions or other sulfur-philic guests. The formation of such host-guest complexes can be detected by various analytical techniques and can lead to changes in the physical and chemical properties of both the host and the guest. nih.gov

| Interaction Type | Potential Role of this compound |

| Hydrogen Bonding | Aldehyde groups as acceptors. |

| π-π Stacking | Aromatic rings participating in stacking. |

| Host-Guest Interactions | Formation of inclusion complexes with suitable guests. |

| Chalcogen Bonding | Sulfur atom acting as a chalcogen bond donor. |

This table summarizes the potential supramolecular interactions involving this compound.

Molecular Recognition Mechanisms

The aldehyde groups of this compound are key to its molecular recognition capabilities, primarily through the formation of dynamic covalent bonds, such as imine bonds in Schiff base reactions. rasayanjournal.co.inyoutube.com When reacted with amine-containing molecules, the aldehyde groups undergo a condensation reaction to form imines, a reversible linkage that allows for "error-checking" and the formation of thermodynamically stable, crystalline structures. This process is central to the synthesis of Covalent Organic Frameworks (COFs). nih.govsci-hub.sersc.org

The thioether bridge introduces a degree of flexibility to the molecule, allowing it to adopt conformations suitable for packing into ordered structures. Furthermore, the sulfur atom can participate in non-covalent interactions, such as chalcogen bonding, which can contribute to the stability and self-assembly of the resulting supramolecular structures. nih.govresearchgate.net The interplay of these dynamic covalent bonds and weaker non-covalent interactions governs the precise arrangement of the building blocks.

Self-Assembly of Sulfanediyl-Linked Building Blocks

The self-assembly of this compound is most prominently demonstrated in the formation of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govugent.be

In the synthesis of COFs, this compound can be co-condensed with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, to form a 2D or 3D porous network. nih.govnih.gov The geometry of the building blocks dictates the topology of the resulting framework. For instance, the C2 symmetry of this compound, when combined with a C3 symmetric amine, can lead to the formation of hexagonal porous structures. The porosity and properties of these COFs can be tuned by the choice of the building blocks.

The aldehyde groups can also be utilized to anchor metal ions or clusters, leading to the formation of MOFs. mit.edunih.gov In this case, the molecular recognition involves the coordination of the aldehyde's oxygen atom, or a derivative thereof, to a metal center. The resulting frameworks can exhibit high surface areas and tailored pore environments.

| Framework Type | Key Interactions | Resulting Structure | Potential Applications |

| Covalent Organic Frameworks (COFs) | Dynamic Covalent Bonds (Imines), van der Waals forces | Crystalline, porous 2D or 3D networks | Gas storage, catalysis, sensing |

| Metal-Organic Frameworks (MOFs) | Coordination Bonds, Non-covalent interactions | Crystalline, porous frameworks with metal nodes | Gas separation, drug delivery, catalysis |

Development of Functional Supramolecular Systems and Devices

The supramolecular systems derived from this compound, particularly COFs and MOFs, exhibit a range of functionalities that can be harnessed for the development of advanced devices. The inherent porosity of these materials makes them excellent candidates for applications in gas storage and separation. mit.edunih.gov

For example, COFs synthesized from aldehyde-containing building blocks have shown promise in the storage of hydrogen and carbon dioxide. The ability to tailor the pore size and surface chemistry of these materials allows for the optimization of their adsorption properties.

Furthermore, the incorporation of specific functional groups into the framework can lead to materials with catalytic or sensing capabilities. For instance, the thioether linkage in this compound could potentially be oxidized to a sulfoxide or sulfone, altering the electronic properties of the material and enabling its use as a chemical sensor.

Rational Design of Soft Matter and Responsive Polymer Systems

The principles of molecular recognition and self-assembly that govern the formation of crystalline frameworks can also be applied to the design of soft matter and responsive polymer systems. nih.govnih.gov The dynamic nature of the bonds used to construct these materials, such as the imine linkage, allows for them to respond to external stimuli like pH or the presence of certain chemicals. nih.gov

Polymers incorporating this compound or similar thioether-containing dialdehydes can be designed to be degradable and chemically recyclable. nih.gov For example, polymers formed through Schiff base condensation can be disassembled by changing the pH, breaking the imine bonds and regenerating the original monomers. This reversibility is a key feature of "smart" or responsive materials.

The thioether linkage itself can be a stimulus-responsive moiety. Oxidation of the sulfur atom can significantly change the polarity and solubility of the polymer, leading to a macroscopic response. This property can be exploited in the design of sensors or drug delivery systems where the release of a payload is triggered by a change in the redox environment.

| Polymer System | Stimulus | Response | Potential Application |

| Imine-linked Polymers | pH change | Disassembly into monomers | Recyclable materials, controlled release |

| Thioether-containing Polymers | Redox change (oxidation) | Change in polarity and solubility | Chemical sensors, drug delivery |

Computational and Theoretical Investigations of 4,4 Sulfanediyldibenzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure of a molecule. nih.gov This information is fundamental to understanding its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules like 4,4'-Sulfanediyldibenzaldehyde. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of reaction feasibility. nih.gov

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Aldehyde Reaction This table illustrates the type of data obtained from DFT studies on reaction mechanisms, using hypothetical values for a generic aldehyde condensation reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Aldehyde + Amine) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Nucleophilic attack |

| 3 | Hemiaminal Intermediate | -5.6 | Stable intermediate formed |

| 4 | Transition State 2 (TS2) | +20.8 | Water elimination |

| 5 | Products (Schiff Base + H₂O) | -10.3 | Final products |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electrophilic and nucleophilic behavior. youtube.com

For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-systems of the benzene (B151609) rings, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely localized on the π* orbitals of the aldehyde groups, specifically the carbon-oxygen double bonds, making the carbonyl carbons the primary sites for nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Reactivity indices, derived from DFT calculations, provide a quantitative measure of reactivity. The Fukui function, for example, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for a Generic Aromatic Aldehyde This table presents typical values for FMO energies and global reactivity indices that can be calculated using DFT. Specific values for this compound would require dedicated computation.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness; measures reactivity. nih.gov |

| Electronegativity (χ) | 4.15 eV | Measures the ability to attract electrons. |

Molecular Dynamics Simulations for Assembly and Dynamics

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of large numbers of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like self-assembly and guest-host interactions in a virtual environment. nih.govnih.gov This method provides a "computational microscope" that can reveal dynamic processes at the atomic level, which are often difficult to probe experimentally. nih.gov

The bifunctional nature of this compound makes it an excellent building block for creating larger, ordered structures like polymers and covalent organic frameworks (COFs) through self-assembly. MD simulations can model how these individual molecules, or "monomers," interact and organize in a solvent to form these extended structures. researchgate.net

These simulations can track the trajectories of thousands of molecules, revealing the key non-covalent interactions (such as π-π stacking between benzene rings and dipole-dipole interactions) that drive the assembly process. nih.gov Researchers can study how factors like solvent choice, temperature, and concentration affect the final structure and morphology of the assembled material. researchgate.net Due to the large system sizes and long timescales involved in self-assembly, coarse-grained (CG) MD simulations are often employed. In the CG approach, groups of atoms are represented as single particles, which significantly reduces computational cost and allows for the simulation of larger systems for longer times. nih.govschrodinger.com

Porous materials, such as COFs, derived from this compound can act as hosts for smaller guest molecules. This is the basis for applications in areas like gas storage, separation, and catalysis. MD simulations are instrumental in understanding the dynamics of these guest-host interactions. beilstein-journals.org

Simulations can model the diffusion of guest molecules into the pores of the host framework and calculate the binding free energy, which quantifies the strength of the interaction. rsc.org They can identify the specific binding sites within the host structure and reveal the nature of the interactions, whether they are hydrogen bonds, van der Waals forces, or cation-π interactions. beilstein-journals.orgrsc.org This knowledge is crucial for designing host materials with high selectivity for specific guest molecules. For example, simulations could be used to predict whether a framework built from this compound would be better at capturing carbon dioxide or methane, based on the calculated interaction energies and diffusion rates for each gas. nih.gov

Predictive Modeling for Material Properties and Design

A major goal of computational chemistry is to move from explaining existing phenomena to predicting the properties of new, yet-to-be-synthesized materials. purdue.edu By combining quantum chemical calculations and molecular simulations, it is possible to build predictive models that link the molecular structure of a building block like this compound to the macroscopic properties of the resulting material.

For example, quantum chemical calculations can predict the electronic properties of a polymer derived from this compound, such as its band gap, which is crucial for applications in electronics and photovoltaics. MD simulations can predict mechanical properties like elasticity and tensile strength by simulating the response of the material to applied stress. Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) can be used to build statistical models that correlate calculated molecular descriptors with observed properties, enabling the rapid screening of many potential candidate structures for a specific application. researchgate.net This predictive power accelerates the materials discovery cycle, allowing scientists to focus experimental efforts on the most promising candidates identified through computational modeling. nih.gov

Machine Learning Applications in Materials Discovery

The integration of machine learning (ML) into materials science is revolutionizing the process of discovering new functional materials. researchgate.net By analyzing large datasets of known materials, ML models can learn complex structure-property relationships and predict the characteristics of yet-to-be-synthesized compounds. arxiv.org This predictive power significantly reduces the time and resources required for materials development. nsf.gov

In the context of this compound, which can serve as a monomer for various polymers, ML methodologies are particularly valuable. Machine learning models, including powerful boosting algorithms like Gradient Boosting, XGBoost, and CatBoost, are increasingly used to tackle complex, high-dimensional problems in polymer science. mdpi.com These models can be trained on extensive databases containing the structural features and measured properties of a wide array of polymers. researchgate.net By inputting the structure of a hypothetical polymer derived from this compound, these trained models can forecast its potential physical, thermal, and electronic properties with a notable degree of accuracy. arxiv.orgarxiv.org

The process typically involves representing the polymer's molecular structure, often using notations like SMILES (Simplified Molecular Input Line Entry System), as a set of numerical descriptors. researchgate.netarxiv.org These descriptors, which quantify various topological, geometric, and electronic features, serve as the input for the ML algorithm. The model then correlates these features with performance metrics. For instance, a Gradient Boosting Decision Tree (GBDT) model has been successfully used to predict the thermal conductivity of polymers, achieving high accuracy (R² = 0.88) by decoding polymer SMILES into a small set of physically significant features. arxiv.org This approach allows for the rapid screening of numerous polymer candidates, identifying those with desirable traits for specific applications. researchgate.net The ultimate goal is to guide experimental efforts toward the most promising candidates, streamlining the discovery pipeline. nsf.gov

Table 1: Predicted Properties of Hypothetical Polymers via Machine Learning

| Property Class | Specific Property Predicted | Potential Application |

|---|---|---|

| Mechanical | Tensile Strength, Elasticity, Hardness | Structural components, composites, coatings |

| Thermal | Glass Transition Temperature, Thermal Conductivity, Thermal Decomposition Temperature | Heat-resistant materials, thermal insulators, electronics |

| Optical | Refractive Index, Band Gap, Absorption Spectrum | Optical films, lenses, optoelectronic devices |

| Electronic | Dielectric Constant, Electrical Conductivity | Insulators, semiconductors, energy storage |

In Silico Screening of Hypothetical Structures

Complementing the predictive power of machine learning, in silico screening provides a detailed, physics-based evaluation of hypothetical molecular structures. This methodology involves the computational generation of a virtual library of compounds derived from a core scaffold, such as this compound, followed by the simulation of their properties. kcl.ac.uk This rational design approach is instrumental in identifying candidates with tailored functionalities for specific applications, from drug discovery to materials science. kcl.ac.ukmdpi.com

The process begins with the enumeration of hypothetical structures. Starting with this compound, a vast number of derivatives can be computationally generated by adding various functional groups or by using it as a building block for larger assemblies like polymers or metal-organic frameworks (MOFs). kcl.ac.ukacs.org This creation of a virtual library of hypothetical materials is a key first step. kcl.ac.uk

Once the virtual library is established, each hypothetical structure is subjected to computational screening to evaluate its properties. Techniques such as molecular docking and Density Functional Theory (DFT) are commonly employed. nih.govmdpi.com Molecular docking can predict the binding affinity of a molecule to a specific biological target, which is crucial in drug design. mdpi.comnih.gov For materials applications, DFT calculations can determine electronic structure, chemical reactivity, and potential stability of the hypothetical compounds. rsc.org For instance, in the design of novel inhibitors, computational docking is used to estimate the binding energy of derivatives against a target receptor. nih.gov Similarly, the design of new MOFs involves generating hypothetical structures in silico and then using DFT calculations to simulate their adsorption behaviors for applications like carbon capture. rsc.org

This high-throughput computational screening allows researchers to sift through thousands of potential candidates and prioritize a manageable number for experimental synthesis and validation. kcl.ac.uk It is a powerful tool for discovering novel molecules and materials with desired characteristics, such as specific binding capabilities or enhanced physical properties.

Table 2: In Silico Screening of Hypothetical Derivatives of this compound

| Derivative Type | Property Screened | Computational Method | Targeted Application |

|---|---|---|---|

| Small Molecule Derivatives | Binding Affinity to a Protein Target | Molecular Docking | Drug Discovery |

| Polymer Chains | Band Gap, Electron Affinity | Density Functional Theory (DFT) | Organic Semiconductors |

| Coordination Complexes | Catalytic Activity | Quantum Mechanics/Molecular Mechanics (QM/MM) | Industrial Catalysis |

| Metal-Organic Frameworks | Gas Adsorption Capacity (e.g., CO₂) | Grand Canonical Monte Carlo (GCMC) Simulations | Carbon Capture |

Advanced Characterization Methodologies for 4,4 Sulfanediyldibenzaldehyde Derived Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 4,4'-sulfanediyldibenzaldehyde-derived materials.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polymers and other complex molecules in solution. pageplace.deresearchgate.net High-resolution NMR provides detailed qualitative and quantitative information about molecular structure, including the identification of monomeric units, determination of stereoisomerism, and analysis of comonomer incorporation. pageplace.deresearchgate.net For materials derived from this compound, ¹H and ¹³C NMR are particularly valuable.

In the ¹H NMR spectrum of a related compound, 4,4′-(diphenylsilanediyl)dibenzaldehyde, specific chemical shifts are observed for the different protons within the molecule. researchgate.net Similarly, for polymers derived from this compound, characteristic signals corresponding to the aldehydic protons, aromatic protons, and any new linkages formed during polymerization would be expected. The integration of these signals can provide quantitative information about the relative number of each type of proton, aiding in the confirmation of the polymer structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and any other carbon atoms within the polymer backbone or side chains. For instance, in a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer, ¹³C NMR was used alongside ¹H NMR to characterize the polymer structure. rsc.org

Table 1: Representative NMR Data for a Related Dialdehyde (B1249045)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 10.0 | Aldehydic proton (-CHO) |

| ¹H | 7.5-8.0 | Aromatic protons |

| ¹³C | 192.0 | Carbonyl carbon (C=O) |

| ¹³C | 128.0-140.0 | Aromatic carbons |

| Data is illustrative and based on typical chemical shifts for similar functional groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bfh.ch By analyzing the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For materials derived from this compound, FT-IR is crucial for tracking the conversion of the aldehyde functional groups during polymerization or other reactions.

The FT-IR spectrum of the starting material, this compound, would exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. researchgate.net Aromatic C-H stretching and bending vibrations would also be present. Upon successful polymerization, the intensity of the aldehyde peak would decrease or disappear, while new peaks corresponding to the newly formed linkages (e.g., C=N for a Schiff base polymer) would appear. For example, in the synthesis of oligo(azine)s from dialdehydes, the disappearance of the aldehyde peak and the appearance of the azine group (-C=N-N=C-) peak in the FT-IR spectrum confirm the formation of the polymer. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aldehyde C=O | ~1700 | Stretching vibration |